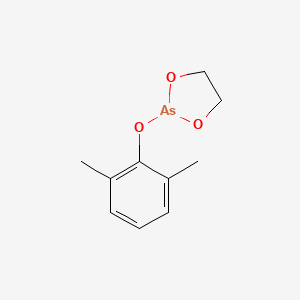
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring substituted with a formyl group, two methoxy groups, and a butylthio group. The molecular structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- typically involves the introduction of the butylthio and methoxy groups onto the benzaldehyde core. One common method is the nucleophilic substitution reaction where a suitable benzaldehyde derivative is reacted with butylthiol in the presence of a base. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of intermediate compounds, which are then subjected to further functional group transformations to yield the final product. The reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- undergoes various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and butylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(butylthio)-2,5-dimethoxybenzoic acid.
Reduction: 4-(butylthio)-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy and butylthio groups may influence the compound’s lipophilicity and ability to penetrate biological membranes, thereby affecting its bioavailability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.
4-Methoxybenzaldehyde: Contains a methoxy group at the para position relative to the formyl group.
4-(Methylthio)benzaldehyde: Contains a methylthio group at the para position relative to the formyl group.
Uniqueness
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- is unique due to the presence of both methoxy and butylthio groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
648956-96-1 |
|---|---|
Molekularformel |
C13H18O3S |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
4-butylsulfanyl-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H18O3S/c1-4-5-6-17-13-8-11(15-2)10(9-14)7-12(13)16-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
KRPGTVMKAWMNLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(C=C(C(=C1)OC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)
![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)


![3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167899.png)





![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)
